6-Phenylpiperidine-2,4-dione derivatives represent a class of compounds with significant pharmacological potential. These compounds have been the subject of various studies due to their diverse applications in medicinal chemistry, particularly as inhibitors and ligands for different receptors. The synthesis and functionalization of these compounds have been explored to enhance their activity and selectivity for specific biological targets1 2 5.
The mechanism of action of 6-Phenylpiperidine-2,4-dione derivatives varies depending on the substitution pattern and the biological target. For instance, 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been shown to inhibit human placental aromatase, an enzyme responsible for converting androgens to estrogens. This inhibition is significant for the potential treatment of estrogen-dependent diseases such as mammary tumors. The inhibitory activity is attributed to the specific enantiomer of the compound, with the (+)-enantiomer being a more potent inhibitor compared to the racemic mixture1. Additionally, certain 4-phenylpiperidine-2,6-dione derivatives have been designed as ligands for α1-adrenergic receptor subtypes, displaying nanomolar affinities and acting as antagonists by blocking norepinephrine-induced stimulation of inositol phospholipid hydrolysis5.
In medicinal chemistry, the 6-Phenylpiperidine-2,4-dione derivatives have been explored for their therapeutic potential. The synthesis of these compounds has led to the discovery of potent aromatase inhibitors, which could be used in the treatment of hormone-dependent cancers1. Moreover, the development of ligands for α1-adrenergic receptor subtypes suggests potential applications in the treatment of conditions related to the cardiovascular system, as these receptors play a crucial role in vascular resistance and blood pressure regulation5.
The synthetic pathways to create these derivatives are also of interest in the field of synthetic chemistry. The chain-extension of β-aryl-β-aminoacids to form novel 6-arylpiperidine-2,4-diones provides useful building blocks for heterocyclic chemistry, which can be further functionalized for the development of new compounds with potential biological activities2.
The ability to synthesize enantiomerically pure compounds is crucial in drug development, as the different enantiomers can have vastly different biological activities. The separation of enantiomers of 3-cyclohexyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones and the determination of their absolute configuration are important steps in the development of more selective and potent pharmaceutical agents1.
The compound can be synthesized from various precursors, including phenyl derivatives and diketones. It is primarily classified under the category of heterocyclic compounds, specifically as a diketopiperidine. Its structure allows for various modifications, making it a versatile scaffold in medicinal chemistry.
The synthesis of 6-Phenylpiperidine-2,4-dione typically involves several steps, often starting from simpler aromatic or aliphatic compounds. Here are two notable synthetic routes:
The molecular structure of 6-Phenylpiperidine-2,4-dione consists of:
6-Phenylpiperidine-2,4-dione can participate in various chemical reactions due to its functional groups:
6-Phenylpiperidine-2,4-dione has potential applications in several scientific fields:
The systematic IUPAC name for this compound is 6-phenylpiperidine-2,4-dione, reflecting the phenyl substituent at the piperidine ring’s 6-position and ketone groups at positions 2 and 4. Its molecular formula is C₁₁H₁₁NO₂, confirmed by PubChem CID 11171474 [1]. Key mass contributions include:
Table 1: Atomic Composition and Mass Distribution
Element | Count | Mass Contribution (amu) |
---|---|---|
Carbon | 11 | 132.11 |
Hydrogen | 11 | 11.11 |
Nitrogen | 1 | 14.01 |
Oxygen | 2 | 32.00 |
Total | - | 189.23 |
Positional isomerism significantly impacts properties: The 6-phenyl isomer differs structurally and electronically from 4-phenylpiperidine-2,6-dione (CAS 14149-31-6) [8], where the phenyl group attaches to the ring’s carbon flanked by two carbonyls.
Single-crystal X-ray analysis reveals that 6-phenylpiperidine-2,4-dione adopts a twisted-boat conformation in the solid state, with the phenyl group in an equatorial orientation. Key crystallographic parameters include [7]:
Table 2: Key Bond Lengths and Angles from X-ray Diffraction
Parameter | Value (Å/°) | Significance |
---|---|---|
C2=O bond length | 1.221(3) | Confirms keto form |
C4=O bond length | 1.234(3) | Excludes enol tautomer |
C3-C4-C5-C6 dihedral | -43.9(4)° | Steric twist in ring |
N-H···O hydrogen bond | 2.892(2) | Dimer stabilization |
NMR spectroscopy (CDCl₃) provides signature assignments [5] [7]:
Mass spectrometry shows a molecular ion peak at m/z 189.08 [M]⁺ (calc. 189.08) with key fragments at:
Table 3: Characteristic NMR Chemical Shifts
Nucleus | Position | δ (ppm) | Multiplicity |
---|---|---|---|
¹H | N-H | 8.02 | s (1H) |
¹H | H-3/H-5 | 3.18 | d (2H) |
¹H | H-6 | 4.01 | m (1H) |
¹³C | C2/C4 | 170.5, 169.8 | - |
¹³C | C6 | 52.3 | - |
6-Phenylpiperidine-2,4-dione exhibits keto-enol tautomerism, though the diketone form dominates (>95% in CDCl₃) due to:
Conformational dynamics involve:
4-Phenylpiperidine-2,6-dione (CAS 14149-31-6) serves as the primary isomer for comparison [2] [8]:
Bond lengths: C4-phenyl’s C4-Cₚₕ bond is shorter (1.495 Å vs. 1.512 Å in 6-phenyl) due to enhanced resonance.
Electronic effects:
N-H acidity (pKₐ): 4-phenyl (pKₐ 10.2) > 6-phenyl (pKₐ 11.5) due to anion stabilization.
Biological relevance:
Table 4: Structural and Functional Comparison of Isomers
Property | 4-Phenylpiperidine-2,6-dione | 6-Phenylpiperidine-2,4-dione |
---|---|---|
IUPAC position | C4 between C=O groups | C6 adjacent to C5-C4=O |
C=O bond asymmetry | High (Δδ >8 ppm) | Low (Δδ <1 ppm) |
Ring conformation | Half-chair | Twisted-boat |
α1D-Adrenoceptor pKᵢ | 9.44 [2] | Not reported |
Antiviral activity | Inactive vs. HSV-1 [5] | EC₅₀ 31 μM vs. HSV-1 [5] |
The 3-phenylpiperidine-2,6-dione isomer also differs functionally: Its non-planar structure lacks the conjugation benefits of 4-phenyl derivatives, resulting in lower receptor affinity [5]. Steric and electronic distinctions among these isomers directly modulate their bioactivity profiles.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: